(E)-Ethyl 3-(piperidin-4-yl)acrylate
Description
Significance of Alpha, Beta-Unsaturated Esters in Synthetic Methodologies
Alpha, beta-unsaturated esters, such as ethyl acrylate (B77674), are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. This arrangement of functional groups imparts unique reactivity, making them exceptionally useful synthons in a variety of chemical transformations.
The electrophilicity of both the carbonyl carbon and the beta-carbon allows for a range of nucleophilic addition reactions. Notably, they are excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a wide array of nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.
Furthermore, the double bond in α,β-unsaturated esters can participate in various cycloaddition reactions, such as the Diels-Alder reaction, providing access to cyclic systems with controlled stereochemistry. nih.gov Their utility is also evident in their role as precursors for the synthesis of other functional groups; for instance, they can be hydrogenated to saturated esters or be involved in multicomponent reactions. nih.govajchem-a.com The stereochemistry of the double bond, whether (E) or (Z), can significantly influence the outcome of these reactions, allowing for stereoselective synthesis. nih.gov
The table below summarizes some key reactions involving α,β-unsaturated esters:
| Reaction Type | Description | Significance in Synthesis |
|---|---|---|
| Michael Addition | Nucleophilic 1,4-conjugate addition to the double bond. | Forms C-C and C-heteroatom bonds, building molecular complexity. |
| Diels-Alder Reaction | [4+2] cycloaddition with a conjugated diene. | Constructs six-membered rings with high stereocontrol. |
| Hydrogenation | Reduction of the C=C double bond. | Produces saturated esters. |
Importance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Synthesis
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. ajchem-a.comnih.gov Its prevalence stems from a combination of factors, including its conformational flexibility and its ability to engage in key intermolecular interactions, such as hydrogen bonding and ionic interactions, which are crucial for biological activity.
Piperidine derivatives are integral components in numerous drug classes, including analgesics, antipsychotics, and antihistamines. ijnrd.org The nitrogen atom within the piperidine ring can be readily functionalized, allowing for the modulation of a compound's physicochemical properties, such as its solubility and basicity, which in turn can influence its pharmacokinetic profile. thieme-connect.com
The development of synthetic methods to create substituted piperidines is a significant focus of modern organic chemistry. ajchem-a.comnih.gov These methods range from the reduction of pyridine (B92270) derivatives to complex, multi-step sequences that allow for precise control over the stereochemistry of substituents on the ring. nih.gov The versatility of the piperidine scaffold makes it a privileged structure in drug discovery and a key target in synthetic chemistry. ajchem-a.comijnrd.org
Overview of (E)-Ethyl 3-(piperidin-4-yl)acrylate as a Versatile Synthetic Intermediate
This compound is a bifunctional molecule that combines the key features of both an alpha, beta-unsaturated ester and a piperidine ring. This unique combination makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research.
The (E)-configuration of the acrylate moiety provides a defined stereochemical starting point for subsequent reactions. The piperidine ring, with its secondary amine, offers a reactive handle for N-alkylation, N-acylation, or other derivatization reactions. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.
The compound can be envisioned as a scaffold onto which additional complexity can be built. For example, the acrylate portion can undergo Michael addition with a nucleophile, while the piperidine nitrogen can be functionalized in a separate step. This orthogonal reactivity is a highly desirable feature in a synthetic intermediate.
Below are some of the key properties of this compound:
| Property | Value |
| CAS Number | 669074-80-0 |
| Molecular Formula | C10H17NO2 |
| Appearance | Not specified in search results |
| Purity | Often available in high purity (e.g., 98%) |
The strategic placement of the reactive acrylate group at the 4-position of the piperidine ring allows for the extension of molecular chains and the incorporation of this valuable heterocyclic motif into larger, more complex structures. Its role as a building block facilitates the synthesis of compounds that can be screened for a wide range of biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-piperidin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-4,9,11H,2,5-8H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPHDWSQQIVLEB-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodologies for E Ethyl 3 Piperidin 4 Yl Acrylate
Strategies for the Construction of the Piperidin-4-yl Acrylate (B77674) Moiety
The core structure of (E)-Ethyl 3-(piperidin-4-yl)acrylate can be assembled using several established synthetic transformations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Wittig Olefination Approaches
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. nih.gov In the context of synthesizing this compound, this typically involves the reaction of a suitably N-protected piperidine-4-carboxaldehyde with a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate. enamine.net The use of a stabilized ylide is crucial as it generally favors the formation of the thermodynamically more stable (E)-isomer. nih.gov
The reaction proceeds via the initial nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. The high E-selectivity is a key advantage of using stabilized ylides in the Wittig reaction. nih.gov
A closely related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This modification of the Wittig reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphonium ylides. wikipedia.org The HWE reaction of an N-protected piperidine-4-carboxaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base, typically affords the (E)-acrylate with high stereoselectivity. organic-chemistry.orgrsc.org A significant advantage of the HWE reaction is the facile removal of the water-soluble phosphate (B84403) byproduct, simplifying purification. nih.govwikipedia.org
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Acrylate Synthesis
| Feature | Wittig Reaction (with stabilized ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) | Phosphonate ester (e.g., triethyl phosphonoacetate) |
| Key Intermediate | Betaine and oxaphosphetane | Oxaphosphetane |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easy to remove) |
| Stereoselectivity | Generally high E-selectivity | Excellent E-selectivity |
| Reactivity of Ylide | Less nucleophilic | More nucleophilic |
Knoevenagel Condensation Strategies
The Knoevenagel condensation provides another route to α,β-unsaturated esters. thermofisher.comjk-sci.comchem-station.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, often a secondary amine like piperidine (B6355638) or its salts. thermofisher.comchem-station.comyoutube.com For the synthesis of the target molecule, an N-protected piperidine-4-carboxaldehyde can be reacted with a malonic ester derivative, such as diethyl malonate, in the presence of a catalytic amount of a base. The initial condensation product would then undergo decarboxylation to yield the desired acrylate.
The mechanism typically involves the formation of an enolate from the active methylene compound, which then adds to the carbonyl group of the aldehyde. Subsequent dehydration leads to the formation of the carbon-carbon double bond. youtube.com The choice of base and reaction conditions can influence the outcome and yield of the reaction.
Nucleophilic Substitution Reactions in Piperidine Functionalization
An alternative approach to constructing the piperidin-4-yl acrylate moiety involves the formation of the piperidine ring or its functionalization at the 4-position via nucleophilic substitution. One such strategy is the aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. researchgate.netntu.edu.sgrsc.org In this context, a piperidine derivative could act as the nucleophile, attacking an appropriate acrylate acceptor.
For instance, a pre-formed piperidine could react with a suitable Michael acceptor like ethyl propiolate, followed by reduction of the resulting alkyne to the (E)-alkene. Alternatively, a double Michael addition of an amine to a dienone can also lead to the formation of a piperidine ring. ntu.edu.sg
Another strategy involves the direct functionalization of a pre-existing piperidine ring. This can be achieved through various methods that generate a nucleophilic or electrophilic center at the 4-position of the piperidine, which can then be coupled with a suitable three-carbon electrophilic or nucleophilic partner to form the acrylate side chain.
Stereoselective Synthesis of the (E)-Isomer
The biological activity of many compounds is highly dependent on their stereochemistry. Therefore, controlling the geometry of the double bond in this compound is of paramount importance.
Control of Olefin Geometry in Acrylate Formation
As mentioned previously, the Horner-Wadsworth-Emmons reaction is a highly reliable method for the stereoselective synthesis of (E)-alkenes. organic-chemistry.orgrsc.orgresearchgate.net The reaction generally proceeds via a transition state that minimizes steric interactions, leading to the preferential formation of the E-isomer. The use of stabilized phosphonate ylides in the HWE reaction is a key factor in achieving this high stereoselectivity. organic-chemistry.org
Similarly, the Wittig reaction with stabilized ylides also provides a good level of E-selectivity. nih.gov The thermodynamic stability of the (E)-isomer often drives the reaction towards its formation.
In cases where a mixture of (E) and (Z) isomers is obtained, chromatographic separation can be employed to isolate the desired (E)-isomer. However, methods that directly provide high stereoselectivity are generally preferred to maximize yield and simplify purification. Other modern synthetic methods, such as the Heck reaction, can also be employed for the stereoselective synthesis of α,β-unsaturated esters. nih.govugent.benih.govchemrxiv.orgresearchgate.net The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. nih.govugent.bechemrxiv.orgresearchgate.net
Table 2: Methods for Stereoselective (E)-Acrylate Synthesis
| Method | Key Features for (E)-Selectivity |
| Horner-Wadsworth-Emmons Reaction | Use of stabilized phosphonate carbanions leads to thermodynamically controlled formation of the (E)-isomer. organic-chemistry.org |
| Wittig Reaction | Use of stabilized ylides favors the formation of the more stable (E)-alkene. nih.gov |
| Heck Reaction | Palladium-catalyzed reaction that can be tuned to favor the (E)-isomer depending on the catalyst and reaction conditions. nih.govugent.beresearchgate.net |
Deprotection and Functional Group Interconversion in Precursor Synthesis
The synthesis of this compound often requires the use of protecting groups, particularly for the piperidine nitrogen, to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal. nih.govsemanticscholar.org
The final step in the synthesis is typically the deprotection of the N-protected intermediate. In the case of an N-Boc protected precursor, the Boc group can be removed under acidic conditions. nih.govsemanticscholar.org Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in various organic solvents like dioxane or methanol. nih.gov Milder methods, such as using oxalyl chloride in methanol, have also been reported. nih.gov
Functional group interconversion (FGI) is a key strategy in retrosynthetic analysis and is often employed in the synthesis of the precursors for this compound. youtube.comyoutube.comyoutube.com For example, a carboxylic acid can be converted to an aldehyde, which is a necessary precursor for the Wittig or Knoevenagel reactions. Similarly, an alcohol can be oxidized to an aldehyde. These transformations allow for the use of readily available starting materials and provide access to the required functional groups for the key bond-forming reactions.
Amine Deprotection Methodologies
In the synthesis of piperidine-containing compounds, the piperidine nitrogen is commonly protected to prevent unwanted side reactions during preceding synthetic steps. The choice of the protecting group is critical, as it must be stable under the reaction conditions of the foregoing steps and easily removable to yield the final product. Common protecting groups for the piperidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The removal of the Boc group is typically achieved under acidic conditions. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an alcohol, such as ethanol, is frequently used. google.comgoogle.com For instance, the deprotection of (R)-N-Boc-3-aminopiperidine has been successfully carried out using a 2 mol/L HCl-ethanol solution, resulting in the corresponding dihydrochloride (B599025) salt in high yield. google.com
Alternatively, the 9-fluorenylmethoxycarbonyl (Fmoc) group, while more common in peptide synthesis, can also be employed. Its removal is accomplished using a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF). google.comnih.gov The mechanism involves a β-elimination reaction. nih.gov
Reducible protecting groups, such as the benzyl (B1604629) (Bn) group, are removed via hydrogenation. google.comwhiterose.ac.uk This method often involves using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. google.com This process offers mild conditions and is compatible with many other functional groups.
Table 1: Common Amine Protecting Groups and Deprotection Reagents
| Protecting Group | Full Name | Deprotection Reagent/Condition | Reference |
|---|---|---|---|
| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) or HCl | google.comgoogle.com |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine in DMF | google.comnih.gov |
| Bn | Benzyl | H₂, Palladium on Carbon (Pd/C) | google.comwhiterose.ac.uk |
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign reaction protocols. For the synthesis of acrylates like this compound, solvent-free and microwave-assisted methods represent significant advancements over traditional approaches.
Solvent-Free Methods in Acrylate Synthesis
Solvent-free, or neat, reaction conditions are increasingly favored as they reduce chemical waste, can lower costs, and sometimes lead to improved reaction rates and yields. In the context of acrylate synthesis, several solvent-free methods have been developed.
One notable approach is the use of enzymatic catalysis. For example, the interesterification of ethyl acrylate with various esters has been achieved using immobilized lipase (B570770) B from Candida antarctica (CALB) in a solvent-free system, demonstrating the potential for green chemistry in acrylate production. rsc.orgrsc.orgresearchgate.net This method allows for the synthesis of acrylates from renewable resources under mild conditions. rsc.org
Another strategy involves performing reactions at elevated temperatures without a solvent. The synthesis of β-sulfonyl esters from ethyl acrylate and a sulfonohydrazide was shown to proceed efficiently at 75°C under solvent-free conditions in the presence of a base like DABCO, achieving excellent yields in a short time. taylorandfrancis.com Research on solvent-free acrylic pressure-sensitive adhesives (PSAs) also highlights the move away from volatile organic compounds, employing methods like visible-light-driven photocatalytic radical polymerization. adhesion.kr These principles can be applied to the key bond-forming reactions in the synthesis of this compound, such as the Wittig or Horner-Wadsworth-Emmons reaction.
Table 2: Comparison of Solvent-Based vs. Solvent-Free Acrylate Synthesis
| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis | Reference |
|---|---|---|---|
| Environmental Impact | Higher (due to solvent waste) | Lower | adhesion.kr |
| Reaction Conditions | Often milder temperatures | Can require elevated temperatures | taylorandfrancis.com |
| Catalyst | Various | Can utilize biocatalysts (e.g., lipases) | rsc.orgrsc.org |
| Work-up | Typically involves extraction | Simpler, may involve direct purification | taylorandfrancis.com |
| Efficiency | Dependent on solvent choice | Often higher reaction rates and yields | taylorandfrancis.comadhesion.kr |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions. The use of microwave irradiation can dramatically reduce reaction times, from hours to minutes, and often results in higher product yields and purity compared to conventional heating methods. nih.govcovenantuniversity.edu.ng
In the synthesis of heterocyclic compounds, including those with piperidine scaffolds, microwave assistance is particularly effective. For example, the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines is efficiently achieved under microwave irradiation in an aqueous medium. organic-chemistry.org Furthermore, microwave-assisted condensation reactions are common. The synthesis of various chalcones, which, like acrylates, are α,β-unsaturated carbonyl compounds, has been successfully performed under solvent-free microwave conditions in excellent yields within minutes. covenantuniversity.edu.ng Similarly, the synthesis of piperidine-containing quinolinyl thiosemicarbazones was significantly accelerated using microwave irradiation. nih.gov
These protocols can be adapted for the synthesis of this compound, particularly for the condensation step that forms the acrylate double bond. The rapid and efficient heating provided by microwaves can enhance the rate of this key transformation, making it a highly attractive method for synthesis. nih.govmdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Chalcone Synthesis | Hours | 1-3 minutes | Significant | covenantuniversity.edu.ng |
| Quinoline Derivative Synthesis | Longer reaction times | 3-5 minutes | ~10% increase | nih.gov |
| Heterocycle Formation | Hours to days | Minutes | Significant | organic-chemistry.org |
Chemical Reactivity and Transformational Pathways of E Ethyl 3 Piperidin 4 Yl Acrylate
Reactions Involving the Ester Functionality
The ethyl ester group is a key site for modification, allowing for the introduction of various functionalities through nucleophilic acyl substitution reactions.
Ester Hydrolysis and Transesterification
The ester group of (E)-Ethyl 3-(piperidin-4-yl)acrylate can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (E)-3-(piperidin-4-yl)acrylic acid. Carboxylesterase-mediated hydrolysis is also a viable pathway for cleaving the ester bond in acrylate (B77674) esters. nih.gov
Transesterification, the process of exchanging the ethyl group of the ester with a different alcohol moiety, can be achieved through either acid or base catalysis. wikipedia.org This reaction is particularly useful for modifying the properties of the molecule, such as solubility or for introducing other functional groups. For instance, reaction with higher alcohols can produce homologous alkyl acrylates. wikipedia.org Organotin catalysts have been shown to be effective in the transesterification of acrylates like methyl acrylate with alcohols such as dimethylaminoethanol. researchgate.net
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | Acid or Base (e.g., H₃O⁺ or OH⁻) | (E)-3-(piperidin-4-yl)acrylic acid | nih.gov |
| Transesterification | R'OH, Acid or Base Catalyst | (E)-Alkyl 3-(piperidin-4-yl)acrylate | wikipedia.orgresearchgate.net |
Conversion to Amide and Hydroxamic Acid Derivatives
The ester can be converted into a variety of amide derivatives through aminolysis. This reaction involves treating the ester with a primary or secondary amine, often at elevated temperatures, to replace the ethoxy group with the amine nucleophile. The synthesis of N-substituted amides from esters and substituted anilines can be achieved by refluxing the reactants in a solvent like methanol. sphinxsai.com Similarly, reacting ethyl cyanoacetate with piperidine (B6355638) yields 3-oxo-3-(piperidin-1-yl)propanenitrile, demonstrating the formation of an amide from an ester. nih.gov
Furthermore, the synthesis of hydroxamic acid derivatives is possible. These compounds can be formed through the reaction of the ester with hydroxylamine. An alternative pathway involves a 1,3-dipolar cycloaddition of a nitrile oxide to the acrylate, which can subsequently be converted to a hydroxamic acid derivative. researchgate.net
| Reaction | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| Amidation | R'R''NH, Heat | (E)-N,N-Disubstituted 3-(piperidin-4-yl)acrylamide | sphinxsai.comnih.gov |
| Hydroxamic Acid Formation | NH₂OH | (E)-N-hydroxy-3-(piperidin-4-yl)acrylamide | researchgate.net |
Reactions Involving the Alkene Moiety
The carbon-carbon double bond, activated by the adjacent electron-withdrawing ester group, is susceptible to various addition reactions.
Conjugate Addition Reactions (e.g., Michael Additions)
The acrylate moiety acts as an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles. wikipedia.org This is a fundamental reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Common nucleophiles for this reaction include:
Amines: The aza-Michael addition of primary or secondary amines to acrylates is a highly efficient reaction, often catalyzed by Lewis acids or proceeding under solvent-free conditions. researchgate.netresearchgate.net
Thiols: The thiol-acrylate Michael addition is another efficient conjugation reaction, used for example in the synthesis of polymer prodrugs. nih.gov
Carbanions: Soft carbon nucleophiles, such as those derived from malonates or β-keto esters, can add to the double bond to form new C-C bonds.
These reactions are crucial for elaborating the carbon skeleton and introducing diverse functionalities. wikipedia.org
Cycloaddition Reactions (e.g., Hetero-Diels-Alder, referencing related acrylates)
Acrylates are well-known dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org With a suitable diene, this compound can be expected to form a cyclohexene derivative. wikipedia.orgthieme-connect.de The reactivity and selectivity of these reactions can be significantly influenced by Lewis acid catalysts. researchgate.net For example, the Diels-Alder reaction of cyclopentadiene with acrylates can be accelerated by such catalysts. researchgate.netnih.gov
Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also possible. synarchive.com Acrylates can react with heterodienes to form various heterocyclic structures. Furthermore, 1,3-dipolar cycloaddition reactions, for instance with nitrile oxides, can be used to synthesize five-membered heterocyclic rings like isoxazolines. researchgate.net
Reactions Involving the Piperidine Nitrogen
The secondary amine within the piperidine ring is a nucleophilic and basic center, allowing for a variety of chemical transformations at the nitrogen atom. mdpi.com
N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically occurs via an SN2 mechanism and leads to the formation of a tertiary amine.
N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of N-acylpiperidine derivatives (amides). This is a common strategy to introduce carbonyl-containing functional groups onto the piperidine ring. For example, new N-substituted (meth)acrylamides containing a hindered piperidine moiety have been synthesized by reacting the piperidine amine with acryloyl chloride. tandfonline.com
N-Arylation: The nitrogen can also participate in coupling reactions, such as the Buchwald-Hartwig amination, to form N-arylpiperidine derivatives.
| Reaction | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl-piperidin-4-yl derivative | mdpi.com |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl-piperidin-4-yl derivative | tandfonline.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-piperidin-4-yl derivative | mdpi.com |
N-Alkylation and N-Acylation Reactions
The secondary amine in the piperidine ring of this compound serves as a key functional group for introducing various substituents onto the nitrogen atom. This is typically achieved through N-alkylation and N-acylation reactions.
N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. One common method to achieve this is through reductive amination. This process involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. For instance, reacting a similar piperidine scaffold with aldehydes like formalin or acetaldehyde, using a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields the corresponding N-methyl and N-ethyl derivatives. nih.gov This transformation converts the secondary amine into a tertiary amine, significantly altering the molecule's steric and electronic properties.
N-Acylation is another important transformation, involving the reaction of the piperidine's secondary amine with an acylating agent, such as an acid chloride or an acid anhydride. This reaction forms a stable amide bond. This process introduces an acyl group to the nitrogen atom, which can be used to install a wide variety of functional groups, thereby modulating the compound's physicochemical characteristics.
| Reactant 1 | Reactant 2 (Aldehyde) | Reducing Agent | Product |
|---|---|---|---|
| This compound | Formalin (Formaldehyde) | NaBH(OAc)₃ | (E)-Ethyl 3-(1-methylpiperidin-4-yl)acrylate |
| This compound | Acetaldehyde | NaBH(OAc)₃ | (E)-Ethyl 3-(1-ethylpiperidin-4-yl)acrylate |
Formation of Quaternary Ammonium Salts
The N-alkylated derivatives of this compound, which are tertiary amines, can undergo further reaction to form quaternary ammonium salts. This transformation is typically achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between the tertiary amine and an alkyl halide. mdpi.com
In this reaction, the nitrogen atom of the N-alkylated piperidine derivative attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide). The result is the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide serving as the counter-ion. mdpi.comresearchgate.net The formation of these salts introduces a permanent positive charge and increases the polarity of the molecule. The reaction is influenced by factors such as the nature of the alkyl halide, the solvent, and the temperature.
| Tertiary Amine Reactant | Alkyl Halide | Product (Quaternary Ammonium Salt) |
|---|---|---|
| (E)-Ethyl 3-(1-methylpiperidin-4-yl)acrylate | Methyl Iodide (CH₃I) | 4-(3-Ethoxy-3-oxoprop-1-en-1-yl)-1,1-dimethylpiperidin-1-ium iodide |
| (E)-Ethyl 3-(1-ethylpiperidin-4-yl)acrylate | Ethyl Bromide (C₂H₅Br) | 1-Ethyl-4-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methylpiperidin-1-ium bromide |
Derivatization Pathways from this compound
This compound is a versatile scaffold for the synthesis of more complex molecules. The reactivity of the piperidine nitrogen allows for the creation of a library of derivatives with modified properties.
Synthesis of Substituted Piperidine-Acrylate Derivatives
The synthesis of substituted piperidine-acrylate derivatives begins with the modification of the secondary amine on the piperidine ring. As detailed in section 3.3.1, N-alkylation and N-acylation are primary pathways for this derivatization.
These reactions provide a direct method to modulate characteristics such as lipophilicity, polarity, and basicity. For example, the synthesis of N-methyl and N-ethyl derivatives (compounds 15a and 15b in some literature) via reductive alkylation of the parent piperidine structure is a key step in creating novel compounds. nih.gov These initial products can then be subjected to further chemical transformations. For example, the ester group of the acrylate moiety could be hydrolyzed or reduced, adding another layer of potential diversification. The introduction of different alkyl or acyl groups at the nitrogen position is a fundamental strategy for exploring structure-activity relationships in medicinal chemistry. nih.gov
| Starting Material | Reaction Type | Reagents | Product Name |
|---|---|---|---|
| This compound | N-Alkylation | Formalin, NaBH(OAc)₃ | (E)-Ethyl 3-(1-methylpiperidin-4-yl)acrylate |
| This compound | N-Alkylation | Acetaldehyde, NaBH(OAc)₃ | (E)-Ethyl 3-(1-ethylpiperidin-4-yl)acrylate |
Role and Applications of E Ethyl 3 Piperidin 4 Yl Acrylate in Organic Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
There is a notable absence of specific examples in the scientific literature where (E)-Ethyl 3-(piperidin-4-yl)acrylate is explicitly used as an intermediate in the synthesis of complex organic molecules. While numerous patents and research articles describe the use of other 4-substituted piperidine (B6355638) compounds as key building blocks for pharmaceuticals, including potent analgesics and other centrally acting agents, the direct utilization of this compound is not documented. google.comgoogle.comnih.govresearchgate.net The general synthetic utility of the piperidine ring is well-established for creating molecules with desirable biological activities. researchgate.netmdpi.comajchem-a.commdpi.com
Utilization in Polymer Chemistry (e.g., as a monomer or cross-linker)
The potential application of this compound in polymer chemistry as a monomer or cross-linker has not been explored in the reviewed literature. While polymers incorporating other piperidine-containing monomers have been synthesized and studied for various applications, there are no reports on the polymerization or copolymerization of this compound. rsc.orgrsc.orgacs.org Research on polymers derived from N-substituted acrylamides and other vinylbenzyl piperidine derivatives exists, but this does not extend to the specific acrylate (B77674) . rsc.orgresearchgate.net
Catalytic Applications of Piperidin-4-yl Acrylate Scaffolds in Reaction Media
No evidence was found to suggest that this compound or its derivatives have been employed in catalytic applications. The literature on catalysts containing piperidine scaffolds focuses on different structural motifs and applications. acs.org
Computational and Theoretical Investigations of E Ethyl 3 Piperidin 4 Yl Acrylate
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies, thereby clarifying reaction mechanisms. For (E)-Ethyl 3-(piperidin-4-yl)acrylate, a key reaction of interest is its formation, often via aza-Michael addition of piperidine (B6355638) to a suitable acrylate (B77674) precursor, or its subsequent reactions where the piperidine nitrogen or the acrylate moiety participates.
Detailed computational studies on the aza-Michael addition of primary and secondary amines to acrylates have revealed a preference for a 1,2-addition mechanism. acs.org This process typically involves the formation of a zwitterionic intermediate, followed by a rate-determining amine-assisted proton transfer. acs.org In the context of synthesizing this compound, this suggests a mechanism where piperidine acts as the nucleophile attacking the β-carbon of an ethyl acrylate derivative. The reaction kinetics can be significantly influenced by the solvent and the presence of catalysts. researchgate.net For instance, the use of a base catalyst first deprotonates an acetoacetate (B1235776) to form an enolate anion, which then undergoes a 1,4-conjugate addition to the acrylate. researchgate.net
The reactivity of the acrylate double bond is a central theme in these studies. The presence of the ester group activates the double bond for nucleophilic attack. Theoretical calculations can quantify this activation by examining the partial charges on the atoms and the energies of the molecular orbitals. The regioselectivity of Michael additions to asymmetric divinylic compounds has been successfully explained using chemical global and local descriptors derived from computational models, indicating that acrylates are generally more reactive than acrylamides or methacrylates. rsc.orgrsc.org
A hypothetical reaction pathway for the synthesis of this compound could be computationally modeled to determine the energetic favorability and the structure of the transition state. An example of the type of data generated from such a study is presented in Table 1.
Table 1: Hypothetical Calculated Activation Energies for the Aza-Michael Addition of Piperidine to Ethyl Propiolate
| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | 15.2 |
| Proton Transfer | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | 8.5 |
Note: This table is illustrative and based on typical values for similar reactions. Actual values would require specific calculations for this reaction.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, providing information about molecular orbitals, electron density distribution, and electrostatic potential. For this compound, DFT calculations can elucidate the interplay between the electron-donating piperidine ring and the electron-withdrawing acrylate moiety.
DFT calculations, often at the B3LYP/6-311G** level of theory or similar, can be used to predict properties like heats of formation and bond dissociation energies for piperidine derivatives. nih.gov These calculations reveal how substituents on the piperidine ring influence its stability and reactivity. nih.govrsc.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In this compound, the HOMO is expected to be localized primarily on the piperidine nitrogen, indicating its nucleophilic character. The LUMO would likely be centered on the acrylate's α,β-unsaturated system, highlighting its electrophilic nature and susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen and the piperidine nitrogen, indicating sites for electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogens of the piperidine nitrogen, making them susceptible to deprotonation.
Table 2: Representative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: These values are representative and would be obtained from a specific DFT calculation (e.g., B3LYP/6-31G(d)).
Conformational Analysis and Stereochemical Influences
The three-dimensional structure of this compound is crucial to its properties and interactions. The piperidine ring can exist in different conformations, primarily chair and boat forms, with the chair conformation being generally more stable. The substituent at the 4-position can be either in an axial or equatorial position.
Computational studies on 4-substituted piperidines have shown that the conformational free energies are similar to those of analogous cyclohexanes. nih.gov The preference for the equatorial position is influenced by the size and nature of the substituent. For the (E)-ethyl acrylate group, which is relatively bulky, a strong preference for the equatorial position is expected to minimize steric hindrance. The energy difference between the axial and equatorial conformers can be quantified using computational methods like molecular mechanics or DFT. nih.gov
The stereochemistry of the double bond is fixed as (E), or trans, which is generally the more stable isomer due to reduced steric strain compared to the (Z) or cis isomer. The orientation of the ethyl ester group relative to the rest of the molecule can also be subject to conformational isomerism, with different rotamers having distinct energies.
The interplay between the piperidine ring conformation and the orientation of the acrylate substituent can have significant stereochemical influences on the molecule's reactivity and its ability to interact with other molecules or biological targets. For instance, the accessibility of the piperidine nitrogen's lone pair is dependent on the ring's conformation.
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Computational Method | Relative Energy (kcal/mol) |
| Equatorial-Chair | MMFF | 0.00 |
| Axial-Chair | MMFF | 2.5 |
| Twist-Boat | MMFF | 5.8 |
Note: This table is illustrative, demonstrating the expected trend in conformational stability.
Molecular Modeling and Simulation Approaches to Reactivity
Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a dynamic picture of molecular behavior over time. These methods can be used to study the conformational flexibility, solvation, and interactions of this compound in different environments. researchgate.net
MD simulations can reveal the preferred conformations of the molecule in solution and how these conformations fluctuate. researchgate.net By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study the hydrogen bonding interactions between the piperidine nitrogen or the carbonyl oxygen and the solvent molecules. rsc.org These interactions can significantly influence the molecule's reactivity.
Furthermore, MD simulations can be employed to model the approach of a reactant to this compound, providing insights into the initial stages of a chemical reaction. For example, the simulation could model the approach of a nucleophile to the acrylate double bond or an electrophile to the piperidine nitrogen. Enhanced sampling techniques within MD can be used to explore rare events like conformational changes or the crossing of reaction barriers. acs.org
By combining the insights from quantum chemical calculations (which provide accurate energetics for small systems) with the dynamic information from molecular simulations (which can model larger systems over longer timescales), a comprehensive understanding of the reactivity of this compound can be achieved.
Analytical Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for the structural confirmation of (E)-Ethyl 3-(piperidin-4-yl)acrylate.
¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their immediate electronic environments. The key diagnostic signals expected for the molecule are:
Ethyl Group: A quartet of protons corresponding to the methylene (B1212753) group (-O-CH₂-CH₃) and a triplet for the terminal methyl group (-CH₂-CH₃).
Acrylate (B77674) Protons: Two protons on the carbon-carbon double bond would appear as doublets. The large coupling constant (typically around 16 Hz) between these two protons would be definitive proof of the (E)-stereochemistry. rsc.org
Piperidine (B6355638) Ring: The protons on the piperidine ring would present as a series of multiplets. The proton on the carbon bearing the acrylate substituent (C4) and the protons on the carbons adjacent to the nitrogen (C2 and C6) would have distinct chemical shifts. The NH proton of the piperidine would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a distinct signal for each of the 10 unique carbon atoms in the molecule, confirming the carbon skeleton. Expected chemical shift regions are:
Carbonyl Carbon: The ester carbonyl carbon (C=O) would appear significantly downfield, typically in the 165-175 ppm region.
Olefinic Carbons: The two sp²-hybridized carbons of the acrylate double bond would be found in the 118-145 ppm range.
Ethyl Group Carbons: The oxygen-linked methylene carbon (-O-CH₂) would be expected around 60 ppm, while the methyl carbon (-CH₃) would be upfield, around 14 ppm.
Piperidine Ring Carbons: The carbons of the piperidine ring would appear in the aliphatic region of the spectrum.
The following table provides an illustrative representation of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures like ethyl acrylate and ethyl 4-piperidinecarboxylate. chemicalbook.comrsc.org
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |
| Ethyl -CH₂- | ~4.2 (quartet) | ~60 |
| Acrylate =CH-CO | ~5.8 (doublet, J ≈ 16 Hz) | ~118-125 |
| Acrylate -CH=C | ~6.9 (doublet, J ≈ 16 Hz) | ~140-145 |
| Piperidine C4-H | Multiplet | ~35-40 |
| Piperidine C3, C5-H | Multiplets | ~30-35 |
| Piperidine C2, C6-H | Multiplets | ~45-50 |
| Piperidine N-H | Broad singlet | - |
| Ester C=O | - | ~166 |
Note: This table is illustrative and not based on experimentally recorded data for the title compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 183.25 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₀H₁₇NO₂).
Under electron ionization (EI), the molecule would form a molecular ion (M⁺) at m/z 183. The fragmentation pattern would be expected to arise from the cleavage of the molecule's weaker bonds. Key expected fragments would include:
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 138.
Cleavage of the piperidine ring, which can lead to a variety of characteristic fragments. For instance, cleavage adjacent to the nitrogen is common in piperidine derivatives. nist.gov
Fragmentation of the ethyl ester, such as loss of an ethyl radical to give an ion at m/z 154.
The table below shows hypothetical but plausible mass spectrometry fragments for this compound.
| m/z | Possible Fragment Identity |
| 183 | [M]⁺ (Molecular Ion) |
| 154 | [M - CH₂CH₃]⁺ |
| 138 | [M - OCH₂CH₃]⁺ |
| 112 | [M - CO₂Et]⁺ |
| 84 | Fragment corresponding to the piperidin-4-yl moiety |
Note: This table is illustrative and not based on experimentally recorded data for the title compound.
Chromatographic Purification Techniques (e.g., Column Chromatography, HPLC)
Chromatographic techniques are fundamental for the purification and purity assessment of synthesized this compound.
Column Chromatography: Following synthesis, crude product mixtures are typically purified using column chromatography. rsc.org Silica gel would be a common stationary phase. The mobile phase would likely be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the compound. rsc.org Given the basic nature of the piperidine nitrogen, a small amount of a basic modifier like triethylamine (B128534) might be added to the eluent to prevent peak tailing and improve separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to assess the purity of the final compound and for analytical-scale separation. A reverse-phase HPLC method would be suitable, likely employing a C18 column. nist.gov The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the amine-containing compound. Detection would commonly be performed using a UV detector, as the acrylate chromophore absorbs UV light.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. To perform this analysis, a single, high-quality crystal of this compound would be required.
If a suitable crystal were obtained, the analysis would definitively confirm:
The connectivity of all atoms in the molecule.
The (E)-configuration of the double bond, based on the relative positions of the substituents.
The conformation of the piperidine ring, which typically adopts a chair conformation. ebi.ac.uk The analysis would show whether the acrylate substituent is in an axial or equatorial position.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperidine NH group and the ester carbonyl oxygen, which dictate the crystal packing. nih.gov
As of now, the crystal structure for this compound has not been deposited in public crystallographic databases.
Q & A
Basic: What are the established synthetic protocols for preparing (E)-Ethyl 3-(piperidin-4-yl)acrylate and its key derivatives?
Methodological Answer:
The compound is synthesized via alkylation of piperidin-4-yl precursors with ethyl acrylate derivatives. For example, hydroxamic acid derivatives are prepared by:
Method C : Reacting ethyl (E)-3-(piperidin-4-yl)acrylate with aryl/alkyl halides (e.g., 4-methylbenzyl bromide) to form intermediates .
Method E : Hydrolysis of the ester group under basic conditions.
Methods F & G : Conversion to hydroxamic acids via hydroxylamine treatment .
Key derivatives include HDAC10 inhibitors (e.g., 10f and 10g ) with purities >90% validated via HPLC .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what are the expected spectral signatures?
Methodological Answer:
- 1H NMR : Distinct signals include:
- δ 1.59 (m, piperidine CH2), δ 5.77 (d, acrylate α-H), δ 6.59 (dd, β-H, J = 6.0–15.6 Hz) .
- Piperidine protons appear as multiplets (δ 2.40–3.65) .
- HRMS : Exact mass calculated for C11H17NO2 [M+H]+: 212.1281; deviations >2 ppm require re-evaluation of synthetic steps .
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Advanced: How can researchers address discrepancies between theoretical and observed spectral data when characterizing derivatives?
Methodological Answer:
Verify Synthetic Steps : Re-examine reaction conditions (e.g., incomplete alkylation in Method C) .
Stereochemical Analysis : Confirm E-configuration via NOESY (absence of cross-peaks between α-H and piperidine protons) .
HRMS Calibration : Use internal standards (e.g., sodium formate) to correct mass accuracy .
Dynamic NMR : Resolve overlapping signals by variable-temperature experiments for piperidine conformers .
Advanced: What strategies optimize the synthesis of hydroxamic acid derivatives to enhance yield and purity?
Methodological Answer:
- Catalytic Optimization : Use Ru-based catalysts (e.g., [RuCl2(p-cymene)]2) for efficient C–H activation in alkylation steps .
- Hydrolysis Conditions : Adjust pH (10–12) and temperature (60–80°C) to minimize ester degradation .
- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) or preparative HPLC to isolate isomers .
- Yield Improvement : Pre-activate piperidine with K2CO3 to enhance nucleophilicity in Method C .
Basic: What purity assessment methods are recommended for this compound?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Titration : For residual chloride (if HCl salt), employ argentometric titration with potassium chromate indicator .
- FT-IR : Confirm ester C=O stretch at ~1698 cm⁻¹ and absence of OH bands (>3000 cm⁻¹) .
Advanced: How can computational tools predict the reactivity and stability of derivatives?
Methodological Answer:
- DFT Calculations : Model transition states for alkylation reactions (e.g., B3LYP/6-31G*) to predict regioselectivity .
- Molecular Docking : Screen HDAC10 binding affinities of hydroxamic acids using AutoDock Vina .
- Solubility Prediction : Apply COSMO-RS to optimize solvent systems for crystallization .
Advanced: What are the challenges in designing bioactivity assays for HDAC inhibitors derived from this compound?
Methodological Answer:
- Selectivity : Differentiate HDAC10 vs. other isoforms using fluorogenic substrates (e.g., Ac-Arg-Lys-Amc) .
- Cellular Uptake : Assess permeability via Caco-2 monolayers; logP >2.5 improves membrane penetration .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
